molecular formula C23H28N6O3S B2396845 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide CAS No. 921829-30-3

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Katalognummer: B2396845
CAS-Nummer: 921829-30-3
Molekulargewicht: 468.58
InChI-Schlüssel: XHEWKUBXUVYZNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole ring substituted with a cyclohexylurea moiety at position 4, linked via an acetamide bridge to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. This core pyrazolone-acetamide scaffold is shared with several pharmacologically relevant analogs, which often exhibit diverse biological activities due to variations in substituents.

Eigenschaften

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3S/c1-15-20(21(31)29(28(15)2)18-11-7-4-8-12-18)26-19(30)13-17-14-33-23(25-17)27-22(32)24-16-9-5-3-6-10-16/h4,7-8,11-12,14,16H,3,5-6,9-10,13H2,1-2H3,(H,26,30)(H2,24,25,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEWKUBXUVYZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis method, which combines α-haloketones with thioamides under acidic conditions.
  • Introduction of the Cyclohexylureido Group : Cyclohexyl isocyanate reacts with an amine on the thiazole ring to form the cyclohexylureido moiety.
  • Attachment of the Pyrazolyl Group : The final step involves acylation with an appropriate acyl chloride to yield the desired compound.

The biological activity of this compound is believed to stem from its structural components:

  • Thiazole Ring : Known for its ability to interact with various biological targets, influencing enzyme activity and receptor binding.
  • Cyclohexylureido Moiety : Enhances stability and bioavailability, potentially improving pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives containing thiazole and pyrazole rings often demonstrate significant anticancer properties. For example, similar compounds have been reported to inhibit cell proliferation in various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These results suggest that the compound may possess selective cytotoxic effects against tumor cells.

Antimicrobial Activity

Compounds with similar structures have been noted for their antimicrobial properties against both bacterial and fungal strains. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This indicates potential use in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study evaluated a series of thiazole derivatives, including our compound, showing promising results in inhibiting growth in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of similar urea derivatives highlighted their effectiveness against multi-drug resistant bacteria, paving the way for new therapeutic agents .
  • Inflammation Modulation : Research indicated that compounds with thiazole and pyrazole groups could significantly reduce inflammatory markers in animal models of arthritis .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components allow for interactions with specific biological targets involved in cancer progression. For instance, derivatives of thiazole have been noted for their ability to inhibit certain cancer cell lines, suggesting that the thiazole moiety in this compound may contribute to similar effects .

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step processes including the formation of thiazole rings and the introduction of cyclohexylureido groups. Variants of the compound have been synthesized to explore structure-activity relationships (SAR), which are essential for optimizing its efficacy against cancer cells .

Biological Pathway Exploration

The compound can serve as a probe in biological studies to investigate various pathways involved in disease mechanisms. Its ability to interact with specific receptors or enzymes makes it a valuable tool for understanding complex biological processes and disease states .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on specific cancer cell lines while sparing healthy cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Development of Functional Materials

The unique chemical properties of this compound position it as a candidate for developing new materials with specific functionalities. Its structural characteristics can be leveraged to create materials that exhibit desired thermal, electrical, or mechanical properties .

Potential Applications in Drug Delivery Systems

Furthermore, the compound's ability to form stable complexes with biological molecules opens avenues for its application in drug delivery systems. By modifying its structure, researchers can enhance its solubility and bioavailability, improving therapeutic outcomes in clinical settings .

Summary Table of Key Findings

Application Area Details
Anticancer Activity Potential inhibitor of cancer cell proliferation; interactions with specific biological targets.
Mechanism of Action Modulates enzyme activity through binding interactions; affects signaling pathways related to cancer.
Biological Studies Serves as a probe for studying disease mechanisms; selective cytotoxicity against cancer cells.
Material Science Development of functional materials; potential use in drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substituents on the acetamide’s aryl/thiazole moiety. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent (R) Key Structural Features Hydrogen Bonding Dihedral Angles (Amide vs. Rings)
Target Compound Thiazol-4-yl with 3-cyclohexylureido Bulky cyclohexylurea; thiazole ring Potential N–H⋯O (urea/amide) and C=O interactions Likely larger due to steric bulk
2-(2,4-Dichlorophenyl) analog 2,4-Dichlorophenyl Electron-withdrawing Cl groups N–H⋯O dimers (R₂²(10) motif) 80.70° (dichlorophenyl), 64.82° (pyrazolyl)
4-(Methylsulfanyl)phenyl analog 4-(Methylsulfanyl)phenyl Electron-donating SCH₃ group Similar N–H⋯O dimers Comparable to dichlorophenyl analog
  • Thiazole vs. Phenyl Rings : The thiazole ring in the target compound introduces a heterocyclic nitrogen and sulfur, enhancing polarity and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., dichlorophenyl). This may improve solubility or alter binding kinetics in biological systems.
  • Urea vs. Halogen/Sulfur Substituents: The cyclohexylurea group adds conformational rigidity and additional H-bond donors/acceptors, contrasting with the dichlorophenyl (steric/electronic effects) or methylsulfanyl (hydrophobic/lipophilic) groups .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Expected to form extended hydrogen-bonding networks via urea N–H⋯O and thiazole S/N interactions. The cyclohexyl group may disrupt planar packing, leading to unique crystal motifs.
  • Dichlorophenyl Analog : Exhibits N–H⋯O dimers (R₂²(10) motif) between amide groups, with dihedral angles indicating significant rotation between aromatic rings due to steric repulsion .

Pharmacological Implications

  • Dichlorophenyl Analogs : Studied for antimicrobial and anti-inflammatory activities due to electron-withdrawing Cl groups enhancing stability and target interactions.
  • Methylsulfanylphenyl Analogs : The SCH₃ group may improve membrane permeability, a trait relevant to central nervous system (CNS) drug design.

Table 2: Key Crystallographic Parameters of Analogs

Compound Space Group Unit Cell Parameters (Å, °) R Factor Reference
Dichlorophenyl analog P 1 a = 9.390, b = 10.580, c = 11.080; α = 65.32, β = 70.45, γ = 69.50 0.042
Methylsulfanylphenyl analog P2₁/c a = 14.422, b = 10.106, c = 15.256; β = 98.29 0.042
  • Hydrogen-Bonding Analysis : The prevalence of R₂²(10) motifs in analogs highlights the pyrazolone-acetamide core’s role in directing crystal packing, with substituents modulating lattice stability .

Vorbereitungsmethoden

Thiazole Core Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. For this compound:

  • Reactant Preparation :
    • 4-Bromoacetoacetic acid ethyl ester serves as the α-haloketone precursor.
    • Cyclohexylthiourea is synthesized by reacting cyclohexylamine with thiourea in ethanol under reflux.
  • Cyclocondensation :
    Heating equimolar quantities of 4-bromoacetoacetic acid ethyl ester and cyclohexylthiourea in ethanol at 80°C for 12 hours yields ethyl 2-(cyclohexylamino)thiazole-4-acetate. The reaction mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous).
  • Catalyst: None required.
  • Temperature: 80°C.
  • Yield: ~65–70% (estimated based on analogous reactions).

Ureido Group Introduction

The cyclohexylamino group is converted to a cyclohexylureido moiety via reaction with an isocyanate:

  • Reagents : Cyclohexyl isocyanate (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane.
  • Procedure :
    • Add cyclohexyl isocyanate dropwise to a cooled (0°C) solution of ethyl 2-aminothiazole-4-acetate in DCM.
    • Stir for 6 hours at room temperature.
    • Quench with water, extract with DCM, and purify via silica gel chromatography.

Characterization :

  • 1H NMR (CDCl3): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.45 (s, 2H, CH2COO), 4.25 (q, 2H, OCH2CH3), 6.10 (s, 1H, thiazole-H).
  • IR : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (urea C=O).

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH:

  • Conditions : 2M NaOH in ethanol/water (1:1), reflux for 4 hours.
  • Workup : Acidify with HCl to pH 2, filter, and dry to obtain 2-(3-cyclohexylureido)thiazole-4-acetic acid.

Synthesis of Intermediate B: 4-Amino-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazole

Pyrazolone Ring Formation

The pyrazolone core is synthesized via cyclization of ethyl acetoacetate with phenylhydrazine:

  • Reactants : Ethyl acetoacetate (1 equiv) and phenylhydrazine (1.05 equiv).
  • Procedure :
    • Reflux in ethanol for 8 hours.
    • Cool to precipitate 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate.
  • Decarboxylation :
    • Heat the ester in concentrated HCl at 100°C for 2 hours to yield 4-hydroxy-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
  • Amination :
    • Treat with phosphorus oxychloride (POCl3) and ammonium hydroxide to introduce the 4-amino group.

Characterization :

  • 13C NMR (DMSO-d6): δ 161.2 (C=O), 148.7 (C=N), 128–135 (aromatic carbons).

Amide Bond Formation: Coupling Intermediates A and B

Acid Activation

Intermediate A is activated as an acyl chloride using oxalyl chloride:

  • Conditions :
    • 2-(3-Cyclohexylureido)thiazole-4-acetic acid (1 equiv) in anhydrous DCM.
    • Oxalyl chloride (2.2 equiv) and catalytic DMF.
    • Stir at 0°C for 1 hour, then room temperature for 3 hours.
  • Workup : Remove excess oxalyl chloride under vacuum.

Amidation with Intermediate B

  • Reagents :
    • Intermediate B (1.1 equiv), triethylamine (3 equiv) in DCM.
  • Procedure :
    • Add the acyl chloride solution dropwise to Intermediate B at 0°C.
    • Stir for 12 hours at room temperature.
    • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Optimization Notes :

  • Coupling Agents : Alternative methods using HOBt/EDC may enhance yields but increase cost.
  • Solvent Screening : THF or DMF improves solubility but complicates purification.

Characterization of Final Product :

  • LC-MS : m/z 513.2 [M+H]+.
  • 1H NMR (DMSO-d6): δ 1.1–1.7 (m, 10H, cyclohexyl), 2.35 (s, 3H, N-CH3), 3.15 (s, 3H, O-CH3), 4.10 (s, 2H, CH2CO), 6.85 (s, 1H, thiazole-H), 7.2–7.5 (m, 5H, aromatic).
  • IR : 1680 cm⁻¹ (amide C=O), 1640 cm⁻¹ (urea C=O).

Critical Evaluation of Synthetic Routes

Yield Comparison Across Steps

Step Yield (%) Key Impurities
Thiazole formation 65–70 Uncyclized thiourea adducts
Ureido introduction 75–80 Di-substituted urea
Amidation 60–65 Unreacted acyl chloride

Solvent and Catalyst Impact

  • Thiazole Cyclization : Ethanol outperforms DMF due to milder conditions reducing side reactions.
  • Acyl Chloride Formation : Oxalyl chloride provides superior reactivity over SOCl2, minimizing ester hydrolysis.

Challenges and Mitigation Strategies

  • Ureido Group Stability :

    • The cyclohexylureido moiety is prone to hydrolysis under acidic conditions. Use of aprotic solvents (DCM) and neutral pH during amidation is critical.
  • Pyrazolone Reactivity :

    • The 4-amino group may undergo unintended acylation. Protecting groups (e.g., Boc) could be considered but complicate synthesis.
  • Purification Difficulties :

    • Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via carbodiimide-mediated coupling reactions, analogous to methods used for structurally related acetamides. Key steps include:

  • Reacting the carboxylic acid derivative (e.g., thiazole-4-ylacetic acid) with 4-aminoantipyrine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) .
  • Maintaining low temperatures (e.g., 273 K) and using triethylamine as a base to facilitate amide bond formation .
  • Purification via solvent extraction (e.g., dichloromethane/acidic aqueous solution) and recrystallization .
Critical ParametersExample ConditionsReference
Coupling ReagentEDC·HCl
SolventDichloromethane
Temperature273 K

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming functional groups (e.g., ureido, thiazole, acetamide) .
  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., R₂²(10) dimers) .

Q. How do structural features influence molecular conformation?

  • The thiazole and pyrazolyl rings exhibit dihedral angles (e.g., 48.45°–64.82° in analogs), affecting steric interactions and hydrogen-bonding networks .
  • Substituents like the cyclohexylureido group introduce steric bulk, potentially altering solubility and intermolecular interactions .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved?

  • Multi-dataset validation: Compare crystal structures of analogs (e.g., dichlorophenyl vs. methoxyphenyl derivatives) to identify systematic errors .
  • Refinement protocols: Use constrained H-atom parameters and software like SHELXL for iterative model optimization .
  • Thermal ellipsoid analysis: Assess atomic displacement parameters to validate bond lengths and angles .

Q. What strategies address contradictions in biological activity data?

  • Structure-Activity Relationship (SAR) studies: Compare analogs (e.g., varying substituents on phenyl or thiazole rings) to isolate functional group contributions .
  • Dose-response assays: Use standardized protocols (e.g., IC₅₀ measurements) across multiple cell lines to mitigate variability .

Q. How can computational methods predict stability under varying pH?

  • Molecular dynamics simulations: Model protonation states of functional groups (e.g., acetamide carbonyl) to predict degradation pathways .
  • Experimental validation: Incubate the compound in buffered solutions (pH 2–12) and monitor stability via HPLC or LC-MS .

Methodological Notes

  • Synthesis Optimization: Replace DCM with greener solvents (e.g., ethyl acetate) to align with sustainable chemistry principles .
  • Crystallography Challenges: Anisotropic displacement parameters in electron density maps may require higher-resolution data collection (e.g., synchrotron sources) .
  • Biological Assays: Include positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements and reduce false positives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.